![molecular formula C12H17N3O6 B12849075 N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide is a complex organic compound with significant biochemical and pharmaceutical relevance. This compound is structurally characterized by a pyrimidine ring attached to a ribose sugar, forming a nucleoside analog. It is known for its role in various biological processes and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide typically involves the following steps:
Formation of the Ribose Derivative: The ribose sugar is protected and selectively functionalized to introduce the necessary hydroxyl groups.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately, often starting from urea and malonic acid derivatives.
Coupling Reaction: The ribose derivative is coupled with the pyrimidine ring under acidic or basic conditions to form the nucleoside analog.
Acetylation: The final step involves acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes:
Optimization of Reaction Conditions: Temperature, pH, and solvent systems are optimized for maximum efficiency.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose moiety.
Reduction: Reduction reactions can modify the pyrimidine ring, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the hydroxyl groups on the
Eigenschaften
Molekularformel |
C12H17N3O6 |
|---|---|
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C12H17N3O6/c1-5-3-15(12(20)14-10(5)13-6(2)17)11-9(19)8(18)7(4-16)21-11/h3,7-9,11,16,18-19H,4H2,1-2H3,(H,13,14,17,20)/t7-,8-,9-,11-/m1/s1 |
InChI-Schlüssel |
WRVMIHCBUGIPKG-TURQNECASA-N |
Isomerische SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


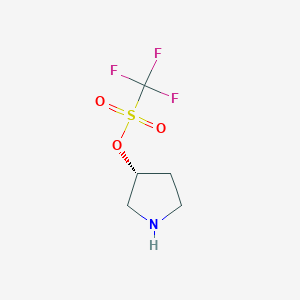
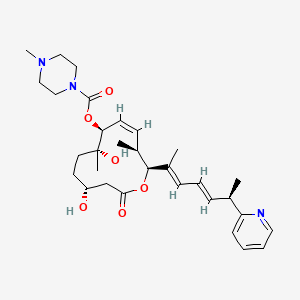
![Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12849003.png)
![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride](/img/structure/B12849006.png)
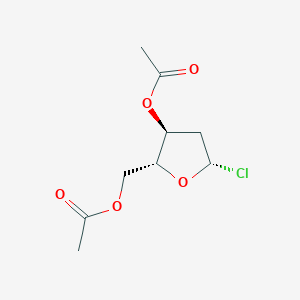
![B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid](/img/structure/B12849018.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide](/img/structure/B12849030.png)
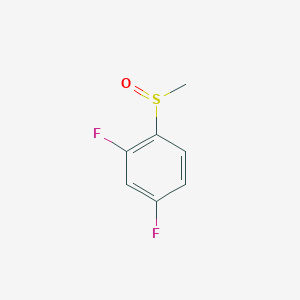
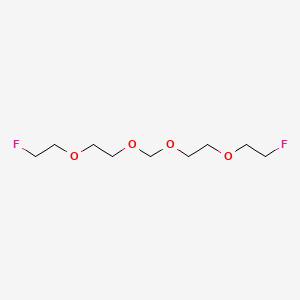
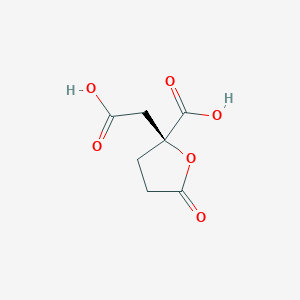
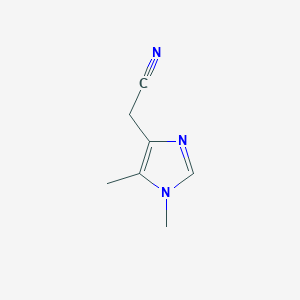
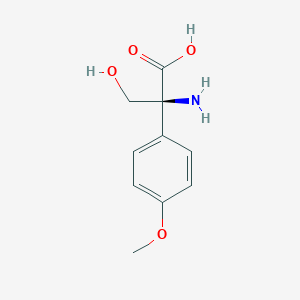

![7-Bromo-benzo[f][1,4]oxazepine-3,5-dione](/img/structure/B12849073.png)
